molecular formula C22H22N2O2S2 B2797614 (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide CAS No. 303792-81-6

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide

Cat. No. B2797614
M. Wt: 410.55
InChI Key: XMGGGKOWSSBGQU-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a derivative of rhodanine-3-acetic acid . These derivatives are attractive compounds with versatile effects . They have many biological properties and are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde with rhodanine-3-acetic acid .

Scientific Research Applications

Thiazolidinediones and Their Therapeutic Applications

PTP 1B Inhibitors

Thiazolidinediones (TZDs) have been investigated for their role as inhibitors of protein tyrosine phosphatase 1B (PTP 1B), which is implicated in the regulation of insulin signaling and glucose homeostasis. Compounds based on the TZD scaffold have shown potential in enhancing insulin sensitivity and are being explored for the treatment of type 2 diabetes mellitus (T2DM). A review covering the period from 2012 to 2018 highlighted the structural modifications of TZDs to optimize their activity as PTP 1B inhibitors, indicating their significant therapeutic potential in managing insulin resistance associated with T2DM (Verma, Yadav, & Thareja, 2019).

Benzothiazoles and Their Pharmacological Significance

Anticancer Activities

Benzothiazole derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably, antitumor properties. The structural simplicity and versatility of the benzothiazole scaffold allow for the synthesis of compounds with enhanced activity against various cancer cell lines. Several reviews and studies have emphasized the role of benzothiazoles and their derivatives in drug discovery, highlighting their potential as chemotherapeutic agents (Kamal, Hussaini, & Mohammed, 2015).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has shown promising antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their ability to scavenge reactive oxygen species and inhibit inflammatory pathways, indicating their potential as therapeutic agents in conditions characterized by oxidative stress and inflammation (Raut et al., 2020).

properties

IUPAC Name

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c25-20(23-18-12-6-2-7-13-18)14-8-3-9-15-24-21(26)19(28-22(24)27)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2,(H,23,25)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGGGKOWSSBGQU-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide

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